molecular formula C12H15NO2 B1335369 1-benzylpyrrolidine-3-carboxylic Acid CAS No. 5731-18-0

1-benzylpyrrolidine-3-carboxylic Acid

Cat. No. B1335369
CAS RN: 5731-18-0
M. Wt: 205.25 g/mol
InChI Key: RLRDUQNUBMAYDS-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidine-3-carboxylic acid is a chiral building block that is significant in the synthesis of biologically active compounds. Its structural features include a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylic acid functionality, which is commonly found in amino acids and other organic molecules. The benzyl group attached to the nitrogen of the pyrrolidine ring adds to the molecule's complexity and potential for interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds, such as (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, has been reported to be practical and efficient. A key synthesis route involves the use of an aziridinium ion intermediate, which is generated in situ and then subjected to stereospecific and regioselective chlorination, followed by nitrile anion cyclization. This method, starting from commercially available precursors, allows for a high overall yield and has been successfully scaled up to pilot production .

Molecular Structure Analysis

The molecular structure of 1-benzylpyrrolidine-3-carboxylic acid is characterized by the presence of stereocenters, which are crucial for its biological activity. The synthesis of stereoisomers of related compounds, such as 4-aminopyrrolidine-3-carboxylic acid, has been achieved with high diastereomeric and enantiomeric excess, indicating the importance of controlling stereochemistry in the synthesis of such molecules .

Chemical Reactions Analysis

The chemical reactivity of 1-benzylpyrrolidine-3-carboxylic acid can be inferred from related compounds. For instance, the carboxylic acid group is reactive and can participate in various chemical reactions, such as the formation of amide bonds in peptide synthesis. The benzyl group can also undergo transformations, such as hydrogenation or halogenation, which can be used to modify the molecule's properties or introduce further complexity .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-benzylpyrrolidine-3-carboxylic acid are not detailed in the provided papers, we can deduce that the molecule's solubility, melting point, and stability would be influenced by its functional groups. The carboxylic acid group typically increases solubility in polar solvents, while the benzyl group may contribute to increased hydrophobicity. The pyrrolidine ring could affect the molecule's conformation and, consequently, its reactivity and interaction with biological targets .

Scientific Research Applications

Microwave Assisted Synthesis and Antimicrobial Activity

1-Benzylpyrrolidine-3-carboxylic acid derivatives, such as 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, have been synthesized using microwave-assisted methods. These compounds show promising results in antimicrobial tests, indicating potential applications in developing antimicrobial agents. One specific derivative, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, demonstrated significant potency as an antimicrobial product (Sreekanth & Jha, 2020).

Efficient Synthesis for Biologically Active Compounds

The compound (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, closely related to 1-benzylpyrrolidine-3-carboxylic acid, has been synthesized efficiently. This synthesis is crucial for the creation of biologically active compounds, highlighting the compound's significance as a key chiral building block (Ohigashi, Kikuchi, & Goto, 2010).

High-Performance Liquid Chromatography (HPLC) Applications

1-Benzylpyrrolidine derivatives have been used as derivatization reagents for carboxylic acids in HPLC. They enable selective and sensitive analysis of carboxylic acids, demonstrating their utility in sophisticated analytical techniques like electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

Pharmacological Research Tool

The 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid (1-benzyl-APDC) has been synthesized and studied for its activity at metabotropic glutamate receptors (mGluRs). This compound displays good selectivity for mGluR6, making it a valuable tool for pharmacological research (Tueckmantel et al., 1997).

Asymmetric Synthesis in Antibacterial Agents

Compounds related to 1-benzylpyrrolidine-3-carboxylic acid have been synthesized asymmetrically and studied for their antibacterial properties. This research demonstrates the role of these compounds in developing potent antibacterial agents, particularly in the quinolonecarboxylic acid class (Rosen et al., 1988).

Continuous Flow Synthesis

1-Benzylpyrrolidine derivatives have been synthesized under continuous flow conditions, improving the efficiency and safety of the process. This method is particularly effective for producing substituted N-benzylpyrrolidine products, underlining the compound's relevance in chemical synthesis (Grafton, Mansfield, & Fray, 2010).

Spectroscopic and Biological Properties

The structural, spectroscopic, and biological activities of benzofuran-carboxylic acids derivatives have been extensively studied. These studies provide insights into the molecular and electronic properties of these compounds, which include derivatives of 1-benzylpyrrolidine-3-carboxylic acid, and their potential inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).

properties

IUPAC Name

1-benzylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRDUQNUBMAYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404946
Record name 1-benzylpyrrolidine-3-carboxylic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzylpyrrolidine-3-carboxylic Acid

CAS RN

5731-18-0
Record name 1-benzylpyrrolidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpyrrolidine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

A suspension of lithium aluminum hydride (7.50 g) in 150 ml THF was cooled to -5° C. A solution of methyl 1-benzyl-5-oxo-3-pyrrolidine carboxylate (0.064 moles, 15.0 g) in THF was added dropwise. The mixture was heated to 40° C. for 16 hours. Water (25 ml) was added. The mixture was filtered and extracted with ether. The organic phase was washed with water, dried over sodium sulfate and concentrated to yield 11.65 g of N-benzyl-3-hydroxymethylpyrrolidine. (MS) The alcohol (0.06 moles, 11.5 g) in 75 ml 2N sulfuric acid was added dropwise to a stirred solution of chromium dioxide (0.15 moles, 15.0 g) in 100 ml 2N sulfuric acid. The solution was stirred at room temperature for 16 hours. The solution was treated with barium hydroxide hydrate (0.317 mmoles, 100 g) in 250 ml hot water. The solid was filtered and washed with water. The aqueous solution was extracted with ether. Carbon dioxide was bubbled through the solution until the pH was 7.0. The solution was filtered and concentrated to yield 4.5 g of N-benzyl-3-pyrrolidinecarboxylic acid. (MS) The oil was dissolved in 50 ml methanol. Dry HCl gas was bubbled through the solution. The solution was heated to near reflux for 4 hours and concentrated. The residue was neutralized with aqueous sodium bicarbonate. The product was extracted with ether, dried and concentrated to yield 3.0 g of methyl N-benzyl-3-pyrrolidinecarboxylate.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
chromium dioxide
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Wang, S Zhou, Y Cheng, L Cheng, Y Qin… - Journal of Medicinal …, 2023 - ACS Publications
There is growing interest in covalent targeted inhibitors in drug discovery against previously “undruggable” sites and targets. These molecules typically feature an electrophilic warhead …
Number of citations: 2 pubs.acs.org
C Thomas, F Orecher, P Gmeiner - Synthesis, 1998 - thieme-connect.com
Starting from aspartic acid an efficient synthesis of enantiomerically pure β-proline and homo-β-proline is described. The key step of the synthesis includes formation of the 1, 4-…
Number of citations: 25 www.thieme-connect.com

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